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Compound of Interest

Compound Name: 5'-O-Dmt-2'-fluoro-2'-deoxyinosine

CAS No.: 1951424-83-1

Cat. No.: B1436769

Get Quote

Executive Summary
2'-Fluoro Inosine (2'F-I) represents a high-performance hybrid nucleotide that merges the

promiscuous base-pairing capabilities of inosine with the thermodynamic stability and nuclease

resistance of 2'-fluoro-modified RNA. While standard deoxyinosine (dI) is a well-established

"universal" base, it often destabilizes duplexes due to poor stacking and weaker hydrogen

bonding compared to canonical pairs.

This guide details how the 2'-fluoro modification compensates for this destabilization by pre-

organizing the sugar-phosphate backbone into a rigid C3'-endo conformation. This modification

significantly enhances thermal melting temperatures (

) and binding affinity, making 2'F-I a superior choice for high-fidelity applications such as
antisense oligonucleotides (ASOs), siRNA off-target mitigation, and degenerate PCR primers
where stability is critical.

Structural & Mechanistic Basis[1][2][3]
Chemical Structure and Sugar Pucker
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The defining feature of 2'F-I is the substitution of the 2'-hydroxyl group of ribosine with a

fluorine atom. This substitution exerts a profound electronic and steric effect on the nucleotide's

geometry:

Electronegativity: Fluorine is highly electronegative, inducing a strong gauche effect with the

ring oxygen (O4').

Conformation: This forces the ribose ring into a C3'-endo (North) pucker, characteristic of A-

form RNA helices.

Comparison: Unlike deoxyinosine (dI), which prefers the flexible C2'-endo (South) pucker of

B-form DNA, 2'F-I is structurally pre-organized. This reduces the entropic penalty of duplex

formation (

), leading to a net increase in thermodynamic stability (

).

The "Universal" Base Mechanism
The nucleobase hypoxanthine (Inosine) lacks the N2-amino group found in guanine.[1][2] This

absence removes the steric clash that would otherwise prevent pairing with A or G, allowing

Inosine to function as a universal base. However, "universal" does not mean "equal affinity."

Base Pairing Properties with A, C, G, and T[4][5][6]
[7][8][9][10]
The base pairing of 2'F-I follows the standard wobble rules of inosine but with an elevated

baseline stability due to the 2'-fluoro modification.

Thermodynamic Hierarchy
The stability of 2'F-I pairs follows a strict hierarchy based on hydrogen bonding potential and

geometric fit.
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Target Base Pairing Mode H-Bonds Stability Rank
Structural
Context

Cytosine (C)
Watson-Crick-

like
2 1 (Highest)

Iso-structural to

G:C but weaker

(2 vs 3 H-bonds).

Adenine (A) Wobble 2 2 (High)

Standard wobble

geometry; widely

used for A-to-I

editing mimicry.

Uracil/Thymine

(U/T)
Wobble 1-2 3 (Moderate)

Weaker

interaction;

geometry varies.

Guanine (G) Syn-Anti 1 4 (Lowest)

Requires one

base to adopt

syn

conformation;

sterically

unfavorable.

Quantitative Stability Data
While unmodified deoxyinosine (dI) typically lowers the

of a DNA duplex by 2–4°C per substitution compared to a canonical match, the 2'F-I
modification mitigates this loss.

vs. RNA Targets: 2'F-I is highly stabilizing. The C3'-endo pucker matches the RNA target (A-

form), typically adding +0.5°C to +1.8°C per residue compared to dI.

vs. DNA Targets: The effect is context-dependent. While 2'F-I is more stable than dI, a

continuous stretch of 2'F-I may induce B-to-A form transition stresses in a DNA duplex.

Visualization of Pairing Interactions
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Thermodynamic Stability

2'F-Inosine (Hypoxanthine)

Target: Cytosine (C)
(Watson-Crick-like)

Strongest Pair
(2 H-bonds)

ΔG ~ -1.5 kcal/mol

Target: Adenine (A)
(Wobble Pair)

Stable Pair
(2 H-bonds)

ΔG ~ -0.8 kcal/mol

Target: Thymine/Uracil
(Weak Wobble)

Weak Pair
(1-2 H-bonds)

Target: Guanine (G)
(Syn-Anti Clash)

Unstable
(Steric Clash)

High Stability (C) > Moderate (A) > Low (T/G)

Click to download full resolution via product page

Caption: Hierarchy of 2'F-Inosine base pairing stability. Green arrows indicate preferred pairing;

red/dotted arrows indicate weaker interactions.

Applications and Workflow
When to Choose 2'F-I
Use 2'F-I when you need to introduce ambiguity (universal pairing) without sacrificing the

structural integrity of the oligonucleotide.

siRNA/RNAi: To reduce off-target effects in the seed region (positions 2-8). 2'F-I destabilizes

the interaction with off-targets (which often rely on G:C matches) while the 2'F modification

maintains sufficient thermal stability for the on-target complex.

Antisense Oligonucleotides (ASO): To target SNP sites. If a target mRNA has a single

nucleotide polymorphism (SNP), placing 2'F-I at that position allows the ASO to bind both

alleles effectively.

PCR Primers: For highly degenerate viral sequences where standard dI is too destabilizing

to support annealing at standard PCR temperatures.

Decision Matrix
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Need Universal Base?

What is the Target?

RNA Target
(siRNA, ASO)

DNA Target
(PCR, Sequencing)

Use 2'-Fluoro Inosine
(Max Stability + Nuclease Resistance)

Preferred Is Stability Critical?

High Tm Required

Use Deoxyinosine (dI)
(Standard Cost/Availability)

Standard Tm OK

Use 5-Nitroindole
(True Universal, Low Stability)

Complete Ambiguity Needed

Click to download full resolution via product page

Caption: Selection workflow for integrating 2'F-Inosine into oligonucleotide designs.

Experimental Protocols
Synthesis Parameters
2'F-Inosine phosphoramidites are commercially available and compatible with standard solid-

phase synthesizers.
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Coupling Time: Increase coupling time to 3 minutes (standard is often 1-2 min) to ensure

high efficiency due to the steric bulk of the 2'-fluoro group.

Reagents: Use standard 0.02 M Iodine for oxidation.

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended.

Deprotection (CRITICAL)
Warning: The 2'-fluoro group is sensitive to elimination under harsh alkaline conditions at high

temperatures, particularly in the presence of strong nucleophiles.

Recommended: Concentrated Ammonium Hydroxide (

) at 55°C for 17 hours.

Alternative: Ammonium Hydroxide/Methylamine (AMA) (1:1) at Room Temperature for 2

hours.

PROHIBITED:Do NOT heat in AMA. Heating 2'F-containing oligos in AMA (e.g., 65°C for 10

min) will lead to significant degradation via HF elimination.

UV Melting ( ) Protocol
To validate the stability of 2'F-I containing duplexes:

Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

Concentration: 1.0 µM strand concentration (1:1 stoichiometry).

Ramp: Heat to 95°C, cool slowly to 20°C (annealing), then heat from 20°C to 95°C at

0.5°C/min.

Analysis: Monitor absorbance at 260 nm. Calculate

using the first derivative method (

).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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